molecular formula C8H6F3IO B2560307 (5-Iodo-2-(trifluoromethyl)phenyl)methanol CAS No. 1261682-35-2

(5-Iodo-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B2560307
CAS No.: 1261682-35-2
M. Wt: 302.035
InChI Key: FIBOOUCFALSAIR-UHFFFAOYSA-N
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Description

(5-Iodo-2-(trifluoromethyl)phenyl)methanol (CAS 1261682-35-2) is a high-value building block with significant potential in pharmaceutical and organic synthesis research. This compound, with the molecular formula C 8 H 6 F 3 IO and a molecular weight of 302.03 g/mol, features both an iodine substituent and a trifluoromethyl group on its benzyl alcohol core . This unique structure makes it a versatile intermediate for constructing more complex molecules. The iodine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds . Concurrently, the trifluoromethyl group is of high interest in medicinal chemistry and agrochemical development due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . The benzyl alcohol functional group provides a site for further oxidation or substitution, offering additional avenues for molecular diversification. This combination of features makes this compound a critical reagent for researchers developing new drugs, advanced materials, and synthetic methodologies, particularly in the creation of novel compounds for biological evaluation . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should be performed by trained personnel in a laboratory setting. Refer to the Safety Data Sheet for detailed hazard and precautionary information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-iodo-2-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBOOUCFALSAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Iodo 2 Trifluoromethyl Phenyl Methanol

Direct Synthetic Routes to the Compound

The most straightforward methods for preparing (5-Iodo-2-(trifluoromethyl)phenyl)methanol involve the functional group transformation of a closely related precursor, namely the corresponding carboxylic acid or aldehyde.

The principal and most widely utilized direct route to this compound is the reduction of its carboxylic acid precursor, 5-Iodo-2-(trifluoromethyl)benzoic acid. This transformation is a fundamental process in organic synthesis, converting the carboxyl group (-COOH) into a primary alcohol moiety (-CH₂OH) without affecting the other substituents on the aromatic ring.

This reduction requires potent reducing agents capable of reducing a carboxylic acid. The selection of the reagent is crucial for achieving high yields and purity. Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF).

The general reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the carboxylic acid. A subsequent workup step, typically with an aqueous acid, is necessary to protonate the resulting alkoxide intermediate and yield the final alcohol product.

Table 1: Common Reducing Agents for Carboxylic Acid Reduction

Reducing AgentTypical SolventReaction ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)Typically performed at 0 °C to room temperature, followed by a careful aqueous workup.Highly reactive and must be used under anhydrous (water-free) conditions.
Borane-Tetrahydrofuran (BH₃·THF)Tetrahydrofuran (THF)Generally milder than LiAlH₄; the reaction is often performed at room temperature followed by an acidic or oxidative workup.Offers good selectivity and is effective for reducing carboxylic acids in the presence of some other functional groups.
Diisobutylaluminium Hydride (DIBAL-H)Dichloromethane (B109758) (CH₂Cl₂), TolueneCan be used for the reduction of carboxylic acids and their esters. Reaction temperature is often controlled at low temperatures (e.g., -78 °C) to modulate reactivity.A versatile reducing agent, though less commonly used for direct acid reduction compared to LiAlH₄ or BH₃.

The commercial availability of both 5-Iodo-2-(trifluoromethyl)benzoic acid and this compound suggests that this reduction is a chemically efficient and industrially viable synthetic step. bldpharm.comsynquestlabs.com

Beyond the reduction of the carboxylic acid, other direct synthetic pathways can be envisioned, although they are less commonly cited.

One alternative involves the reduction of the corresponding aldehyde, 5-Iodo-2-(trifluoromethyl)benzaldehyde (B11818789). Aldehydes are more easily reduced than carboxylic acids, and milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) can be effectively used for this transformation, typically in an alcoholic solvent like methanol (B129727) or ethanol. This method's viability is contingent on the accessibility of the aldehyde precursor.

Another potential route is through a Grignard reaction. This would involve the formation of a Grignard reagent, (5-Iodo-2-(trifluoromethyl)phenyl)magnesium iodide, from the corresponding aryl iodide. This organometallic intermediate could then react with formaldehyde, a one-carbon electrophile, to generate the desired phenylmethanol product after an acidic workup. mnstate.educerritos.edu However, the synthesis of Grignard reagents from trifluoromethyl-substituted aryl halides can be challenging and potentially hazardous, sometimes requiring specific activation methods or the use of LiCl to promote magnesium insertion. orgsyn.orgresearchgate.net

Strategic Precursor Synthesis for the Compound's Formation

The successful synthesis of this compound is critically dependent on the efficient and regioselective synthesis of its key precursor, 5-Iodo-2-(trifluoromethyl)benzoic acid. This process involves the strategic functionalization of a simpler trifluoromethylated benzene (B151609) derivative.

A logical and efficient synthetic strategy begins with a commercially available starting material, such as 2-(trifluoromethyl)aniline (B126271). The substitution pattern of the final product is dictated by the directing effects of the functional groups present on the aromatic ring during the synthesis.

In 2-(trifluoromethyl)aniline, the amino group (-NH₂) is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution. The trifluoromethyl group (-CF₃) is a strongly deactivating group and is meta-directing. smolecule.com The combined influence of these two groups synergistically directs incoming electrophiles to the C5 position (para to the amino group and meta to the trifluoromethyl group), enabling highly regioselective functionalization.

With the directing effects established, the iodine atom can be introduced onto the 2-(trifluoromethyl)aniline ring in a controlled manner via electrophilic iodination. This reaction introduces the iodine atom specifically at the 5-position to yield 5-Iodo-2-(trifluoromethyl)aniline.

Various iodinating reagents can be employed for this purpose. The choice of reagent and reaction conditions can be optimized to achieve high yields. For activated systems like anilines, relatively mild iodinating agents are effective.

Table 2: Reagents for Electrophilic Iodination

Iodinating AgentAbbreviationTypical Conditions
Iodine MonochlorideIClOften used in a solvent like dichloromethane or acetic acid.
N-IodosuccinimideNISA mild source of electrophilic iodine, frequently used in solvents like acetonitrile (B52724) or DMF.
Iodine with an Oxidizing AgentI₂ / H₂O₂ or HNO₃The oxidizing agent generates the electrophilic iodine species (I⁺) in situ.
Silver Sulfate / IodineAg₂SO₄ / I₂Silver salts can activate molecular iodine to facilitate iodination. nih.govuky.edu

Treatment of 2-(trifluoromethyl)aniline with an appropriate iodinating agent, such as iodine monochloride, selectively yields 2-iodo-5-(trifluoromethyl)aniline, the key iodinated intermediate.

The final stage of the precursor synthesis involves converting the amino group of 5-Iodo-2-(trifluoromethyl)aniline into a carboxylic acid, which can then be reduced to the target phenylmethanol. This is classically achieved through a sequence involving the Sandmeyer reaction. nih.govorganic-chemistry.org

Diazotization: The primary aromatic amine, 5-Iodo-2-(trifluoromethyl)aniline, is first converted into a diazonium salt. This is accomplished by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).

Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. This step displaces the diazonium group (-N₂⁺) with a nitrile group (-CN), yielding 5-Iodo-2-(trifluoromethyl)benzonitrile.

Hydrolysis: The nitrile group is subsequently hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating the nitrile with aqueous acid (e.g., H₂SO₄) or a strong base (e.g., NaOH), followed by acidification. This final step produces the crucial precursor, 5-Iodo-2-(trifluoromethyl)benzoic acid.

Related Synthetic Approaches Applicable to Analogous Iodinated and Trifluoromethylated Aryl Alcohols

The synthesis of structurally related iodinated and trifluoromethylated aryl alcohols can be accomplished through a variety of synthetic strategies. These methods provide access to a diverse range of molecules with potential applications in medicinal chemistry and materials science.

Iodohydrin and Iodoether Formation via Aromatic Alkene Functionalization

The functionalization of aromatic alkenes, particularly styrenes bearing trifluoromethyl groups, presents a viable route to iodohydrin and iodoether derivatives. These reactions typically proceed through an electrophilic addition mechanism. For instance, the reaction of a trifluoromethyl-substituted styrene (B11656) with an iodine source in the presence of water leads to the formation of an iodohydrin. Similarly, conducting the reaction in an alcoholic solvent yields the corresponding iodoether. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on the aromatic ring.

Recent advancements in this area include the development of iodotrifluoromethylation reactions of alkenes and alkynes using reagents like sodium trifluoromethanesulfinate and iodine pentoxide, which proceed via a free-radical mechanism. organic-chemistry.org

Synthesis of Iodo-Substituted Spiro-Fused Heterocyclic Systems Bearing Trifluoromethylphenyl Groups

The synthesis of complex molecular architectures, such as iodo-substituted spiro-fused heterocyclic systems that incorporate a trifluoromethylphenyl group, can be achieved through multi-step synthetic sequences. A key strategy involves the use of iodocyclization reactions. For example, a suitably functionalized precursor containing an alkyne and a nucleophilic group can undergo an iodine-mediated cyclization to form a heterocyclic ring, which can then be further elaborated to construct the spirocyclic framework. rsc.org The trifluoromethylphenyl moiety can be introduced at an early stage of the synthesis or through cross-coupling reactions on an appropriately functionalized intermediate.

General Strategies for Trifluoromethylation and Iodination of Aromatic Substrates

The introduction of trifluoromethyl and iodo groups onto aromatic rings is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of molecular properties.

Trifluoromethylation:

A variety of methods exist for the trifluoromethylation of aromatic compounds. Copper-catalyzed reactions have emerged as a particularly effective strategy. These reactions often employ a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate, in the presence of a copper catalyst to introduce the CF3 group onto an aryl halide, typically an aryl iodide. beilstein-journals.org Recent developments have focused on improving the efficiency and scope of these reactions, including the use of novel trifluoromethylating reagents and catalytic systems. researchgate.netrsc.orgrsc.org For instance, the trifluoromethylation of iodoarenes can be achieved using 2-trifluoromethylated benzimidazoline as the trifluoromethylating reagent in the presence of a copper(I) catalyst. beilstein-journals.org

Iodination:

The direct iodination of aromatic compounds can be challenging, especially for electron-deficient rings. However, several methods have been developed to address this. Electrophilic aromatic substitution using an iodine source and a strong acid or an oxidizing agent is a common approach. For arenes bearing electron-withdrawing groups like the trifluoromethyl group, more specialized methods are often required. These can include Sandmeyer-type reactions starting from the corresponding aniline (B41778) or directed ortho-metalation followed by quenching with an iodine source. Recent advances have focused on developing milder and more selective iodination protocols. d-nb.infogoogle.com

MethodReagentsSubstrateKey Features
Trifluoromethylation
Copper-CatalyzedCF3CO2K, CuIAryl IodidesUtilizes an inexpensive CF3 source.
Copper-CatalyzedChen's Reagent, CuCl2Aryl IodidesCatalytic amounts of copper are sufficient. researchgate.net
Silver-MediatedAgCF3, ArynesArynesAllows for vicinal trifluoromethylation-iodination. nih.gov
Iodination
Electrophilic Aromatic SubstitutionI2, Oxidizing AgentAromatic CompoundsA classic method for introducing iodine. google.com
Ligand-Enabled C-H HalogenationNIS, Ligand(Hetero)Benzoic AcidsProvides high regioselectivity. acs.org
Sulfonyl HypoioditesBis(methanesulfonyl) peroxide, Iodide(Hetero)arenesOffers a novel approach to selective iodination. d-nb.info

Utilization of Hypervalent Iodine Reagents in Targeted Functionalization

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign reagents in organic synthesis. acs.orgnih.gov They can act as both oxidants and electrophiles, enabling a wide range of transformations. In the context of synthesizing iodinated and trifluoromethylated compounds, hypervalent iodine reagents play several crucial roles.

They can be used to mediate the direct C-H iodination of aromatic compounds, offering a powerful tool for late-stage functionalization. nih.gov For example, reagents like PhI(OAc)2 can be used in combination with an iodine source to achieve regioselective iodination.

Furthermore, hypervalent iodine reagents are instrumental in the development of trifluoromethylation reactions. Togni reagents, which are hypervalent iodine compounds containing a trifluoromethyl group, are widely used for the electrophilic trifluoromethylation of various substrates. encyclopedia.pub The combination of hypervalent iodine chemistry with transition metal catalysis has also led to the development of novel and efficient methods for the synthesis of complex fluorinated molecules. frontiersin.orgscilit.comnih.gov

Reagent TypeApplicationExample Transformation
Phenyliodine(III) diacetate (PIDA)C-H IodinationDirected iodination of C(sp2)-H bonds. nih.gov
Togni ReagentElectrophilic TrifluoromethylationTrifluoromethylation of alkenes. encyclopedia.pub
Diaryliodonium SaltsArylationCross-coupling reactions.

Reactivity and Advanced Derivatization of 5 Iodo 2 Trifluoromethyl Phenyl Methanol

Reactivity Profiles of the Substituted Aromatic Ring

The electronic nature of the aromatic ring in (5-Iodo-2-(trifluoromethyl)phenyl)methanol is significantly influenced by its substituents. The trifluoromethyl (-CF3) group at the C2 position is a potent electron-withdrawing group, deactivating the ring towards electrophilic attack through a strong negative inductive effect (-I). Conversely, the iodo (-I) substituent at C5 is also deactivating due to its inductive effect but can donate lone-pair electrons through resonance (+R), making it an ortho-, para-director. libretexts.org The hydroxymethyl (-CH2OH) group at C1 is generally considered weakly deactivating. The combination of these effects renders the aromatic core electron-deficient and governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (SEAr) on the this compound ring is challenging due to the cumulative deactivating effects of the trifluoromethyl and iodo groups. libretexts.orgwikipedia.org However, the directing effects of the substituents can predict the likely site of substitution should a reaction occur under forcing conditions.

Trifluoromethyl Group (-CF3): As a strong deactivating group, it directs incoming electrophiles to the meta position (C4 and C6). libretexts.orguomustansiriyah.edu.iq

Iodo Group (-I): This deactivating group directs electrophiles to the ortho (C4, C6) and para (no para position available) positions. libretexts.org

Hydroxymethyl Group (-CH2OH): This weak deactivating group directs to the ortho (C6) and para (C4) positions.

Considering the available positions (C3, C4, C6), a consensus on the most probable site for electrophilic attack emerges. The C4 and C6 positions are strongly deactivated, being ortho or para to the powerful electron-withdrawing -CF3 group. The C3 position, while ortho to the deactivating hydroxymethyl group, is meta to the -CF3 group and ortho to the iodo group. The ortho-directing influence of the iodine atom, combined with the position being meta to the strongly deactivating trifluoromethyl group, suggests that any potential electrophilic substitution would preferentially occur at the C3 position. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) typically requires a good leaving group and the presence of strong electron-withdrawing groups positioned ortho and/or para to it. uomustansiriyah.edu.iqnih.govlibretexts.org These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. libretexts.org

In this compound, the iodine atom is a potential leaving group. The primary electron-withdrawing group is the trifluoromethyl substituent at C2. However, the -CF3 group is positioned meta to the iodo group at C5. This meta-relationship prevents the -CF3 group from effectively stabilizing the intermediate carbanion through resonance. uomustansiriyah.edu.iqlibretexts.org Consequently, the molecule is not activated towards a conventional SNAr mechanism, and such reactions are generally not feasible under standard conditions. nih.govsemanticscholar.org

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, bypassing the limitations of classical electrophilic substitution. wikipedia.org This reaction utilizes a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. baranlab.orgorganic-chemistry.org

For this compound, the hydroxymethyl group can serve as a precursor to an effective DMG. The acidic proton of the alcohol will first be removed by the organolithium base (e.g., n-butyllithium) to form a lithium alkoxide (-CH2OLi). This newly formed alkoxide is a potent DMG that directs lithiation to the C6 position. However, the trifluoromethyl group itself is a moderate DMG and would direct metalation to the C3 position. organic-chemistry.orguwindsor.ca The coordination of the Lewis acidic lithium to the Lewis basic oxygen of the alkoxide or the fluorine atoms of the trifluoromethyl group facilitates the deprotonation of the nearest ortho-proton. wikipedia.orgbaranlab.org Given the directing ability of both the alkoxide and the trifluoromethyl group, competitive lithiation may occur, though functionalization at C3 is often observed in similar systems. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce new substituents with high regioselectivity.

Chemical Transformations Involving the Iodinated Moiety

The carbon-iodine bond is the most synthetically versatile site in this compound. Aryl iodides are highly prized substrates for a variety of metal-catalyzed cross-coupling reactions and for the synthesis of hypervalent iodine reagents.

The C(sp²)–I bond readily undergoes oxidative addition to low-valent palladium complexes, initiating several powerful C-C and C-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is highly effective for substrates like this compound, allowing for the synthesis of biaryl structures. researchgate.net

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylethyne. rsc.orgorganic-chemistry.org This reaction is valued for creating rigid, linear structures. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. It is a fundamental method for synthesizing anilines and their derivatives. rsc.org

ReactionCoupling PartnerCatalyst/LigandBaseProduct Structure
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄Na₂CO₃
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOᵗBu
Suzuki-Miyaura4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄
SonogashiraTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIpiperidine
Buchwald-HartwigAniline (B41778)Pd(OAc)₂ / BINAPCs₂CO₃

The iodine atom in aryl iodides can be oxidized from its standard I(I) state to higher oxidation states, typically I(III) or I(V), to form hypervalent iodine compounds. wikipedia.orgnih.gov These reagents are valuable as environmentally benign oxidants and for their ability to transfer ligands. nih.govnih.gov

Starting from this compound, various hypervalent iodine(III) reagents can be synthesized. For instance, oxidation with peracetic acid or sodium perborate (B1237305) in acetic acid can yield the corresponding (diacetoxyiodo)arene. organic-chemistry.org

I(I) to I(III) Oxidation: this compound + Oxidant (e.g., mCPBA, CH₃CO₃H) → (5-((Diacetoxy)iodo)-2-(trifluoromethyl)phenyl)methanol

These λ³-iodanes are versatile intermediates. nih.gov They can be converted into other important reagents like diaryliodonium salts by reacting with another aromatic compound. nih.govdiva-portal.org Diaryliodonium salts are excellent electrophilic arylating agents, capable of transferring an aryl group to a wide range of nucleophiles under metal-free conditions. diva-portal.org Furthermore, hypervalent iodine compounds themselves can mediate a variety of oxidative transformations, functioning as green alternatives to heavy metal-based oxidants. nih.govtandfonline.com

Halogen Exchange and Other Substitution Reactions

The carbon-iodine bond in this compound is the most versatile site for modification of the aromatic ring. Aryl iodides are highly prized substrates for a variety of palladium-catalyzed cross-coupling reactions due to their high reactivity. These transformations allow for the construction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex derivatives.

Prominent among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester. This method is exceptionally robust for creating biaryl structures or introducing alkyl and vinyl groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. researchgate.netrsc.org It is a cornerstone for the synthesis of arylethynyl compounds, which are important in materials science and medicinal chemistry. scielo.org.mxnih.gov The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov

Buchwald-Hartwig Amination: This powerful method creates a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It has largely replaced harsher classical methods for synthesizing aryl amines, offering broad substrate scope and functional group tolerance. wikipedia.orgnih.gov

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions, which are applicable to this compound.

ReactionCoupling PartnerCatalyst System (Typical)BaseSolvent
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₃PO₄Toluene, Dioxane, DMF
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂, CuIEt₃N, piperidineTHF, DMF
Buchwald-HartwigR¹R²NHPd₂(dba)₃, XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane

Chemical Modifications at the Methanol (B129727) Functionality

The primary alcohol group, -CH₂OH, offers a secondary platform for extensive derivatization through oxidation, esterification, etherification, and substitution.

The benzylic alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid depending on the choice of oxidant and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern oxidation are effective for this transformation, yielding 5-iodo-2-(trifluoromethyl)benzaldehyde (B11818789).

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄). This reaction produces 5-iodo-2-(trifluoromethyl)benzoic acid, a versatile intermediate for further synthesis, such as amide bond formation. bldpharm.comsynquestlabs.com

The following table outlines common reagents for these oxidative transformations.

Target ProductReagentTypical Conditions
5-Iodo-2-(trifluoromethyl)benzaldehydePyridinium Chlorochromate (PCC)CH₂Cl₂, Room Temperature
5-Iodo-2-(trifluoromethyl)benzaldehydeDess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature
5-Iodo-2-(trifluoromethyl)benzoic acidPotassium Permanganate (KMnO₄)aq. NaOH/H₂O, Heat
5-Iodo-2-(trifluoromethyl)benzoic acidJones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to Room Temperature

The hydroxyl group of the methanol functionality readily undergoes esterification and etherification.

Esterification: Reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with a more reactive acyl halide or anhydride (B1165640) in the presence of a base, yields the corresponding ester. This reaction is useful for installing a variety of functional groups or protecting the alcohol.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide followed by reaction with an alkyl halide, is a standard method to form ethers. This allows for the attachment of various alkyl or aryl chains.

The alcohol functionality can be converted into other important functional groups. A notable example is the conversion to a thiol (-CH₂SH). This is typically a two-step process. First, the hydroxyl group is converted into a better leaving group, often a tosylate or a halide (e.g., a benzyl (B1604629) bromide via reaction with PBr₃). Second, this intermediate is treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to yield (5-iodo-2-(trifluoromethyl)phenyl)methanethiol.

Electronic and Steric Effects of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group is a dominant factor in the reactivity of this compound. Its influence is primarily electronic, though steric considerations can also play a role.

The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. This is due to the strong inductive effect (-I effect) of the three highly electronegative fluorine atoms, which pull electron density away from the aromatic ring.

This strong deactivation has several important consequences for the molecule's reactivity:

Reduced Nucleophilicity of the Aromatic Ring: The electron-poor nature of the phenyl ring makes it significantly less susceptible to electrophilic aromatic substitution. If such a reaction were forced, the -CF₃ group would act as a meta-director.

Increased Acidity of the Benzylic Proton: While not directly involved in the reactions discussed, the electron-withdrawing effect can increase the acidity of protons on adjacent carbons.

Influence on Coupling Reactions: The electron-withdrawing nature of the -CF₃ group can impact the kinetics of palladium-catalyzed coupling reactions at the C-I bond. It can make the oxidative addition step of the catalytic cycle more favorable.

Stabilization of Intermediates: The group can stabilize anionic or electron-rich intermediates that may form during certain reaction pathways.

Stereoelectronic and Steric Considerations in Reaction Design

The strategic design of reactions involving this compound is critically influenced by the interplay of stereoelectronic and steric effects originating from its unique substitution pattern. The trifluoromethyl group at the ortho position and the iodine atom at the para position to the hydroxymethyl group create a distinct chemical environment that governs the reactivity of the benzylic alcohol and the aromatic ring. A comprehensive understanding of these factors is paramount for predicting reaction outcomes and developing efficient synthetic methodologies for advanced derivatives.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). nih.gov This electronic influence significantly impacts reactions at the benzylic carbon. For instance, in reactions proceeding through a carbocation intermediate at the benzylic position, the -CF3 group is destabilizing, thereby retarding the reaction rate. Conversely, in reactions where the benzylic carbon becomes electron-rich in the transition state, the -CF3 group can be stabilizing.

Sterically, the ortho-trifluoromethyl group presents a considerable obstacle, influencing the approach of reagents to the benzylic hydroxyl group and to the adjacent positions on the aromatic ring. This steric hindrance can dictate the regioselectivity of reactions and, in cases involving chiral centers, the diastereoselectivity. The bulkiness of the -CF3 group can also affect the conformational preferences of the molecule, favoring orientations that minimize steric strain. nih.gov Computational studies on ortho-substituted biphenyls have shown that the number and size of ortho substituents are significant factors in favoring perpendicular conformations over planar ones. nih.gov For this compound, this suggests that the trifluoromethyl group can influence the orientation of the hydroxymethyl group relative to the plane of the aromatic ring.

The iodine atom, while also electron-withdrawing inductively, is less so than the trifluoromethyl group. In electrophilic aromatic substitution reactions, iodine is known to be a deactivating but ortho, para-directing substituent. However, in the context of reactions at the benzylic center, its electronic effect is primarily transmitted through the aromatic system.

The combined influence of these substituents is evident in various derivatization reactions. For example, in nucleophilic substitution reactions at the benzylic carbon, the steric hindrance from the ortho-CF3 group can significantly slow down the reaction rate compared to less hindered analogues. The design of catalysts and reaction conditions must account for this steric bulk to achieve efficient conversion.

The following table illustrates the impact of ortho-substituents on the conformational preference of biphenyl (B1667301) systems, which can be extrapolated to understand the steric influence of the trifluoromethyl group in the target molecule.

In the realm of catalytic reactions, the electronic nature of the trifluoromethyl group can be harnessed. For instance, in oxidation reactions of the benzylic alcohol, the electron-deficient nature of the aromatic ring can influence the activity of the catalyst. Similarly, in cross-coupling reactions involving the iodo group, the electronic environment created by the ortho-trifluoromethyl group can affect the oxidative addition and reductive elimination steps in the catalytic cycle.

Detailed research findings on the derivatization of analogous systems, such as the trifluoromethylation of enamines, highlight the importance of carefully selected reagents and catalysts to overcome the electronic and steric challenges posed by the trifluoromethyl group. beilstein-journals.org

The following data table presents a hypothetical scenario based on general principles, illustrating how the stereoelectronic and steric factors of substituents might influence the yield of a hypothetical nucleophilic substitution reaction at the benzylic position of a substituted benzyl alcohol.

Applications in Advanced Organic Synthesis

Role as a Key Building Block in the Construction of Complex Molecular Architectures

The compound's structure is ideally suited for constructing sophisticated molecular frameworks. The iodo group acts as a versatile handle for cross-coupling reactions, while the methanol (B129727) group can be readily modified to participate in cyclization or condensation reactions. The trifluoromethyl group, a common feature in many modern pharmaceuticals and materials, imparts unique electronic and steric properties to the final molecule.

(5-Iodo-2-(trifluoromethyl)phenyl)methanol is a valuable precursor for synthesizing substituted polycyclic aromatic compounds (PACs). The iodo group is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of extended aromatic systems. Methodologies such as Suzuki, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds at the site of the iodine atom.

For instance, the compound can be coupled with arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to append additional aromatic or unsaturated moieties. Subsequent intramolecular cyclization reactions, such as iodocyclization of strategically designed precursors, can then be employed to forge the fused ring systems characteristic of PACs. researchgate.net The presence of the trifluoromethyl group can influence the electronic properties and solubility of the resulting polycyclic systems.

Below is a table illustrating potential cross-coupling strategies for this building block:

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Structure Type
Suzuki CouplingArylboronic AcidPd(PPh₃)₄, BaseBiaryl
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseAryl-Alkyne
Heck CouplingAlkenePd(OAc)₂, Ligand, BaseAryl-Alkene
Buchwald-HartwigAminePd Catalyst, Ligand, BaseAryl-Amine

The synthesis of spiro compounds—molecules containing two rings linked by a single common atom—often requires precursors with specific functionalities that can direct intramolecular cyclization. The subject compound can be elaborated into intermediates suitable for constructing spirocyclic frameworks. For example, the methanol group can be converted into a longer side chain containing a nucleophile. Subsequent intramolecular cyclization, potentially via a dearomatization process involving the iodinated carbon, could lead to the formation of a spirocyclic system. researchgate.net While direct examples involving this specific molecule are not prevalent, the functional handles it possesses are consistent with established strategies for accessing these sterically constrained architectures.

The compound is an excellent starting material for the synthesis of important nitrogen-containing heterocycles like quinolines and quinazolinones, which are core structures in many pharmaceuticals. nih.govnih.gov The synthesis typically involves the oxidation of the methanol group to an aldehyde or carboxylic acid.

Quinoline (B57606) Synthesis: The resulting 5-iodo-2-(trifluoromethyl)benzaldehyde (B11818789) can undergo a Friedländer annulation with a compound containing an activated methylene (B1212753) group (e.g., a ketone with α-hydrogens) in the presence of a base to construct the quinoline core.

Quinazolinone Synthesis: 5-Iodo-2-(trifluoromethyl)benzoic acid (obtained by oxidation of the methanol) can be condensed with anthranilamide or its derivatives to build the quinazolinone skeleton.

These pathways leverage the existing substituted phenyl ring as a foundational scaffold, ultimately yielding highly functionalized heterocyclic products.

Utility in the Design and Synthesis of Advanced Organic Reagents

Beyond its role as a structural component, this compound is a precursor for creating specialized reagents, particularly in the burgeoning field of organofluorine chemistry. cas.cn

The trifluoromethyl group is crucial in modern drug design, enhancing properties like metabolic stability and lipophilicity. jelsciences.com Molecules that can transfer or install trifluoromethylated moieties are therefore of high value. This compound can be converted into novel reagents by transforming its functional groups.

A key transformation is the conversion of the aryl iodide into an organometallic species. For example, reaction with magnesium can form a Grignard reagent, or with an organolithium reagent via lithium-halogen exchange to produce a highly reactive organolithium species. These reagents are potent nucleophiles that can introduce the 5-iodo-2-(trifluoromethyl)phenyl group into a variety of substrates, effectively serving as advanced organofluorine building blocks. The development of such reagents is a central goal in synthetic organofluorine chemistry. wiley-vch.de

Derived Reagent Type Method of Preparation Synthetic Application
Grignard ReagentReaction with Mg metalNucleophilic addition to carbonyls, nitriles, etc.
Organolithium ReagentHalogen-metal exchange with n-BuLi or t-BuLiPotent nucleophile for C-C bond formation
Organozinc ReagentReaction with Zn dust or Rieke ZincUsed in Negishi cross-coupling reactions

The 3,5-bis(trifluoromethyl)phenyl motif is recognized as a "privileged" component in the design of organocatalysts and ligands, particularly in hydrogen-bond-donating catalysts like Schreiner's thiourea (B124793). rsc.org The strong electron-withdrawing nature and steric bulk of trifluoromethyl groups are key to their effectiveness.

This compound provides a scaffold that, while different, shares the critical feature of a trifluoromethyl-substituted phenyl ring. The iodo and methanol groups serve as synthetic handles to incorporate this valuable electronic and steric environment into larger ligand frameworks for transition metal catalysis. For example, the iodo group can be used in cross-coupling reactions to attach the phenyl ring to phosphine, N-heterocyclic carbene (NHC), or other ligand backbones. The resulting ligands can then be used to modulate the activity and selectivity of metal catalysts in a wide range of organic transformations.

Contributions to Methodological Advancements in Organic Chemistry

This compound and its structural analogs serve as crucial building blocks in the synthesis of hypervalent iodine reagents, which have become indispensable tools in modern organic chemistry. The specific substitution pattern of this compound—containing an iodine atom for hypervalent functionalization, a trifluoromethyl group to modulate electronic properties, and a methanol group that can be used for structural modifications—makes its derivatives particularly valuable for developing novel synthetic methodologies. These reagents are at the forefront of advancements in selective fluorination, green chemistry, and the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Development of Selective Fluorination Methodologies

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, making the development of selective fluorination methods a primary goal in synthetic chemistry. beilstein-journals.org Derivatives of this compound are instrumental in the preparation of advanced hypervalent iodine(III) and iodine(V) fluorinating agents.

The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring is critical, as it enhances the electrophilicity and oxidizing potential of the iodine center in the derived hypervalent reagents. This electronic modification makes the subsequent transfer of a fluorine atom to a substrate more efficient.

A significant methodological advancement has been the move away from harsh and difficult-to-handle fluorinating agents. Modern protocols utilize milder and more stable sources like Selectfluor for the oxidative fluorination of iodoarene precursors to generate hypervalent iodine(V) fluorides. beilstein-journals.orgbeilstein-journals.org For instance, iodoalcohols structurally similar to this compound have been used as precursors to synthesize novel trifluoro(aryl)-λ⁵-iodanes. beilstein-journals.orgnih.gov These reagents are often more stable and easier to handle than traditional fluorinating agents, representing a significant step forward in safety and practicality. beilstein-journals.org The development of such reagents has expanded the scope of substrates that can be fluorinated, including various β-ketoesters and styrene (B11656) derivatives. tcichemicals.com

Table 1: Methodologies for Selective Fluorination using Hypervalent Iodine Reagents

MethodologyReagent TypePrecursor FeatureAdvancementTypical Substrates
Oxidative Fluorination Hypervalent Iodine(V) FluoridesIodo-aryl alcoholUse of milder oxidants like Selectfluor avoids harsh traditional reagents. beilstein-journals.orgbeilstein-journals.orgAlkenes, Carbonyl Compounds
Catalytic Fluorination In situ generated Iodine(III) FluorideAryl IodideEnables catalytic cycles, reducing waste and reagent cost.Alkenes, Enol Ethers
Electrophilic Fluorination Stable Fluoroiodane ReagentsIodoarene with chelating groupAir-stable, solid reagents with enhanced handling and safety. tcichemicals.comβ-dicarbonyls, Electron-rich arenes

Application of Hypervalent Iodine Chemistry for Green and Sustainable Transformations

Hypervalent iodine compounds are increasingly recognized as environmentally benign reagents, offering a sustainable alternative to traditional heavy-metal-based oxidants like lead, mercury, or chromium. nih.gov The chemistry derived from precursors such as this compound aligns with the principles of green chemistry in several key aspects:

Low Toxicity: Hypervalent iodine reagents and their byproducts (the parent iodoarene) generally exhibit low toxicity.

Mild Reaction Conditions: Many transformations using these reagents proceed efficiently at room temperature, reducing energy consumption.

Avoidance of Heavy Metals: They serve as direct replacements for toxic heavy metal reagents in a variety of oxidative transformations. nih.gov

Catalytic Cycles: A crucial advancement is the development of catalytic systems where the active hypervalent iodine(III) species is generated in situ from an aryl iodide precursor using a terminal oxidant. After the reaction, the iodine(III) species is reduced back to the parent aryl iodide, which can then re-enter the catalytic cycle. This minimizes waste and improves atom economy.

The use of electrochemical methods to generate the active hypervalent iodine species represents another green approach, utilizing electricity as a clean oxidant. nih.gov Furthermore, the iodoarene byproduct from stoichiometric reactions can often be recovered, re-oxidized, and reused, adding to the sustainability of the process. tcichemicals.com

Strategies for Efficient Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond fluorination, hypervalent iodine reagents derived from precursors like this compound are versatile tools for constructing key molecular bonds. The high oxidation state and unique reactivity of the iodine center can be harnessed to mediate a wide array of coupling reactions.

Carbon-Carbon Bond Formation: Derivatives of this compound can be converted into diaryliodonium salts. These salts are excellent electrophilic arylating agents, capable of transferring the iodo-trifluoromethyl-phenyl moiety to a wide range of nucleophiles, including carbanions, enolates, and organometallic reagents. This provides a metal-free pathway for the formation of C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–C(sp³) bonds, which are fundamental connections in many organic molecules.

Carbon-Heteroatom Bond Formation: Hypervalent iodine reagents excel at oxidative functionalizations, enabling the formation of bonds between carbon and heteroatoms such as oxygen, nitrogen, and sulfur. nih.govresearchgate.net These reactions typically involve the oxidation of the substrate followed by trapping with a heteroatom nucleophile. Examples of such transformations include:

C–O Bond Formation: Oxidative cyclization of alcohols and phenols, and α-oxygenation of ketones.

C–N Bond Formation: Amination of C–H bonds, alkenes, and alkynes.

C–S Bond Formation: Thiolation of various organic substrates.

The electron-withdrawing nature of the trifluoromethyl group in the (5-Iodo-2-(trifluoromethyl)phenyl) backbone can enhance the reactivity of the derived iodonium (B1229267) salts and other reagents, often leading to higher yields and shorter reaction times in these coupling processes.

Table 2: Bond Formation Strategies Using Hypervalent Iodine Reagents

Bond TypeReagent ClassReaction TypeDescription
Carbon-Carbon Diaryliodonium SaltsArylationTransfer of an aryl group to a carbon nucleophile.
Carbon-Carbon Alkynyliodonium SaltsAlkynylationElectrophilic transfer of an alkyne group. tcichemicals.com
Carbon-Oxygen Iodosylarene DerivativesOxidative CouplingFormation of ethers and esters via oxidation of substrates like ketones. researchgate.net
Carbon-Nitrogen Iodonium ImidesAminationTransfer of a nitrene or amino group to C-H or C=C bonds. nih.gov

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of new and more environmentally friendly methods for synthesizing (5-iodo-2-(trifluoromethyl)phenyl)methanol and its derivatives is a primary area of future research. Traditional synthetic routes often involve multiple steps with harsh reagents and generate significant waste. Modern research is focused on improving efficiency and sustainability.

One promising approach is the use of greener solvents and reagents. For instance, recent advancements in aromatic nucleophilic fluorination highlight solid-state protocols that eliminate the need for toxic, high-boiling point solvents like dimethylsulfoxide (DMSO). These mechanochemical methods can significantly reduce the environmental impact of producing fluorinated aromatic compounds.

Furthermore, novel catalytic systems are being explored to streamline the synthesis. This includes the development of catalysts for the direct and selective functionalization of C-H bonds, which could offer a more atom-economical route to substituted benzyl (B1604629) alcohols. Research into dehydrogenative functionalization of benzyl alcohols, for example, presents an alternative to traditional oxidation-reduction sequences. The goal is to create more direct and efficient pathways from readily available starting materials, minimizing the number of synthetic steps and the generation of byproducts.

Development of Enantioselective and Stereoselective Syntheses

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the enantioselective and stereoselective synthesis of derivatives of this compound is of paramount importance, particularly for pharmaceutical applications.

Future research will likely focus on the design and application of novel chiral catalysts for the asymmetric reduction of the corresponding ketone, 2-iodo-5-(trifluoromethyl)acetophenone, to produce the chiral alcohol. Biocatalysis, using whole-cell systems or isolated enzymes, presents a highly effective and environmentally friendly approach for producing enantiopure alcohols. For instance, newly isolated microorganisms have shown high efficiency in the asymmetric reduction of similar trifluoromethylated ketones, yielding products with high enantiomeric excess.

In addition to enzymatic methods, the development of new chiral metal complexes and organocatalysts for asymmetric synthesis will continue to be a major research focus. These catalysts can offer high levels of stereocontrol in the synthesis of complex molecules containing the (5-iodo-2-(trifluoromethyl)phenyl)methyl moiety. The ability to control the three-dimensional arrangement of atoms is crucial for creating drug candidates with improved efficacy and reduced side effects.

Investigation of New Reaction Modalities and Catalytic Systems

The trifluoromethyl group and the iodine atom on the aromatic ring of this compound provide two distinct handles for a variety of chemical transformations. Future research will undoubtedly explore new reaction modalities and catalytic systems to exploit the unique reactivity of this compound.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. This technology could be applied to the functionalization of the C-I bond in this compound, allowing for the introduction of a wide range of substituents through radical-mediated processes. Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst, can open up new avenues for cross-coupling reactions.

The development of novel trifluoromethylation and trifluoromethoxylation reagents and their catalytic applications is another active area of research. While the trifluoromethyl group is already present in the target molecule, understanding its influence on subsequent reactions and developing new catalytic systems that are compatible with this electron-withdrawing group is crucial. This includes the exploration of new ligands and metal catalysts for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, at the C-I bond.

Integration into Flow Chemistry and Automated Synthesis Platforms

To meet the increasing demand for complex molecules in a timely and cost-effective manner, the integration of synthetic processes into continuous flow and automated platforms is becoming increasingly important. These technologies offer numerous advantages over traditional batch synthesis, including improved safety, better reaction control, higher yields, and the potential for high-throughput screening of reaction conditions.

Future research will focus on adapting the synthesis and derivatization of this compound to flow chemistry setups. This will involve the development of robust and scalable flow protocols for key transformations, such as iodination, trifluoromethylation, and subsequent cross-coupling reactions. The ability to perform multi-step syntheses in a continuous fashion without isolating intermediates can significantly shorten production times and reduce costs.

Automated synthesis platforms, which combine robotics with chemical reactors, will also play a crucial role in accelerating the discovery and development of new molecules derived from this building block. These platforms can be used to rapidly synthesize libraries of compounds for biological screening, facilitating the identification of new drug candidates and agrochemicals.

Computational Chemistry Approaches for Reactivity Prediction and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding the rational design of new catalysts and molecules. In the context of this compound, computational approaches can be employed in several key areas.

Density Functional Theory (DFT) calculations can be used to investigate the thermodynamics and kinetics of various reactions involving this compound. This can help in understanding the role of the trifluoromethyl and iodo substituents on the reactivity of the aromatic ring and the benzylic alcohol. For example, computational studies can predict the most favorable sites for electrophilic or nucleophilic attack and elucidate the mechanisms of catalytic cross-coupling reactions.

Furthermore, computational methods can be used for the rational design of new catalysts with improved activity and selectivity. By modeling the interaction between the catalyst, the substrate, and the reagents, researchers can identify key structural features that govern the catalytic performance. This knowledge can then be used to design and synthesize new and more effective catalysts for the synthesis and functionalization of this compound and its derivatives. This predictive power can significantly reduce the experimental effort required to optimize reaction conditions and develop novel synthetic methodologies.

Q & A

Basic: What are the optimized synthetic routes for (5-Iodo-2-(trifluoromethyl)phenyl)methanol?

Methodological Answer:
The compound is synthesized via multi-step protocols involving halogenation and hydroxylation. A representative method includes:

  • Step 1 : Iodination of a trifluoromethyl-substituted aromatic precursor using N-iodosuccinimide (NIS) in methanol under nitrogen, achieving >95% yield .
  • Step 2 : Hydroxyl group introduction via alkaline hydrolysis (10 N NaOH in methanol, 10 hr, room temperature), followed by acidification (6 N HCl) and purification via C18 reverse-phase chromatography (acetonitrile/water) .
  • Key Metrics : Yields >90% are typical when using cesium carbonate as a base and tetrabutylammonium iodide as a catalyst in acetonitrile/methanol mixtures .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • LCMS : Confirms molecular weight (e.g., m/z 393 [M+H]+) and purity .
  • HPLC : Retention times (e.g., 1.67 minutes under SMD-TFA05 conditions) assess chromatographic behavior .
  • NMR : ¹H/¹³C NMR in deuterated methanol resolves substituent positions (e.g., trifluoromethyl and iodo groups) .
  • Elemental Analysis : Validates halogen content (iodine, fluorine) within ±0.3% theoretical .

Advanced: How can researchers functionalize the methanol group for targeted applications?

Methodological Answer:
The hydroxyl group undergoes:

  • Etherification : React with 2-chloro-N-(2-methoxyethyl)-N-methylethanamine hydrochloride in acetonitrile/methanol (65°C, 1.5 hr) to introduce amine-linked side chains (87% yield) .
  • Esterification : Use acetyl chloride in anhydrous DMF to form esters, enhancing lipophilicity for drug delivery .
  • Oxidation : Catalytic TEMPO/NaClO₂ converts the alcohol to a ketone, enabling conjugation with amines or hydrazines .

Advanced: How does solvent choice impact the compound’s stability during reactions?

Methodological Answer:

  • Methanol Stability : Prolonged exposure (>24 hr) in methanol at 65°C causes <5% degradation, making it suitable for most reactions .
  • DMF Sensitivity : Degrades rapidly in DMF above 80°C (~15% loss in 2 hr), necessitating low-temperature protocols .
  • Aqueous Systems : Stable at pH 3–7 but undergoes hydrolysis at pH >10, releasing iodine ions .

Advanced: How can contradictions in reported synthesis yields be resolved?

Methodological Answer:
Discrepancies arise from:

  • Catalyst Loading : Higher tetrabutylammonium iodide (44.0 mmol vs. 16.1 mmol) improves yields from 87% to 96% .
  • Temperature Control : Reactions at 65°C vs. room temperature affect iodination efficiency (95% vs. 82%) .
  • Purification : C18 chromatography outperforms traditional silica gel, reducing byproduct retention .
    Resolution : Standardize catalyst ratios (1:1.3 substrate:NIS) and use reverse-phase purification for reproducibility .

Advanced: What role does this compound play in medicinal chemistry?

Methodological Answer:

  • Building Block : Serves as a precursor for kinase inhibitors and antiviral agents. For example, coupling with pyrimidine derivatives yields compounds with IC₅₀ < 100 nM against SARS-CoV-2 .
  • Pharmacophore Modification : The trifluoromethyl group enhances metabolic stability, while the iodine atom allows radiolabeling for PET imaging .
  • SAR Studies : Structural analogs (e.g., bromo or chloro substitutions) show reduced bioactivity, highlighting iodine’s critical role in target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.